H-Ser(Bzl)-OH
Description
Significance of O-Benzyl-L-Serine as a Chiral Building Block in Organic Synthesis
O-benzyl-L-serine is a prominent example of a chiral building block derived from the "chiral pool," which consists of abundant, naturally occurring enantiopure compounds. wikipedia.org Its inherent chirality, originating from the L-serine backbone, makes it an invaluable starting material for asymmetric synthesis, where the goal is to create specific stereoisomers of complex target molecules. ankara.edu.tr The presence of the benzyl (B1604629) ether on the side chain serves as a robust protecting group for the hydroxyl functional group, preventing it from undergoing unwanted reactions during synthetic sequences. nih.gov
The utility of O-benzyl-L-serine as a chiral synthon is demonstrated in its application for creating new stereocenters with a high degree of control. ankara.edu.tr Organic chemists utilize it in the synthesis of a variety of complex molecules, including functional polymers and pharmaceutical intermediates. nih.govguidechem.com For instance, it can be converted into (S)-3-(benzyloxy)-2-hydroxypropanoic acid, a precursor for symmetrically disubstituted lactide monomers used in the synthesis of functional polylactide copolymers. nih.gov This control over stereochemistry is crucial in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. enamine.net
Overview of O-Benzyl-L-Serine's Role in Modern Chemical and Biochemical Research
In modern chemical and biochemical research, O-benzyl-L-serine is most widely recognized for its crucial role in peptide synthesis. chemimpex.com It serves as a protected form of L-serine for incorporation into peptide chains during both solid-phase peptide synthesis (SPPS) and classical solution-phase methods. chemimpex.compeptide.com The benzyl group prevents side-chain reactions and can be removed in a later step to reveal the native serine residue. peptide.comwikipedia.org
Beyond peptide synthesis, O-benzyl-L-serine is a versatile precursor in drug development and medicinal chemistry. chemimpex.com Researchers explore its use in creating novel compounds with potential therapeutic applications, including those targeting neurological disorders. chemimpex.com Derivatives of O-benzyl-serine have been investigated for a range of biological functions, including as potential antagonists for treating cardiovascular diseases and inflammation. guidechem.com
In biochemical studies, the compound is used as a tool to investigate enzyme mechanisms and protein interactions. chemimpex.com By incorporating this modified amino acid into peptides, researchers can probe the structural and functional roles of serine residues in biological processes. chemimpex.com Its ability to mimic natural amino acids while possessing distinct properties makes it a valuable asset for advancing the understanding of biochemistry and molecular biology. chemimpex.com
Historical Context and Evolution of O-Benzyl-L-Serine Applications
The application of O-benzyl-L-serine is intrinsically linked to the history of peptide synthesis. The field took a major leap forward with the development of protecting groups. The carbobenzoxy (Cbz) group, introduced by Bergmann and Zervas in 1932, was the first reversible Nα-protecting group and foundational for synthesizing peptides. nih.gov The concept of solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield in the 1960s, revolutionized the field and later earned him a Nobel Prize. peptide.com
In this context, protecting the reactive side chains of amino acids like serine became critical. The benzyl group was recognized as an effective and stable protecting group for the hydroxyl function of serine, compatible with the acid-labile N-terminal protecting groups like tert-butyloxycarbonyl (Boc). wikipedia.orgpeptide.com Early synthetic methods focused on preparing the racemic O-benzyl-DL-serine, which then required resolution to isolate the desired L-enantiomer. guidechem.com Enzymatic resolution, using enzymes like Takadiastase on the N-acetyl derivative, was one method developed to achieve this separation efficiently. oup.com Over time, more direct and stereoselective synthetic routes have been developed. rsc.org
Initially confined to peptide chemistry, the applications of O-benzyl-L-serine have expanded. As asymmetric synthesis became more sophisticated, the value of chiral pool-derived molecules like O-benzyl-L-serine grew, establishing it as a versatile building block for the synthesis of a wide array of non-peptidic chiral molecules and pharmaceuticals. wikipedia.org
Physicochemical Properties of O-benzyl-L-serine
| Property | Value | Source(s) |
| CAS Number | 4726-96-9 | nih.gov |
| Molecular Formula | C₁₀H₁₃NO₃ | nih.gov |
| Molecular Weight | 195.22 g/mol | chemicalbook.com |
| Appearance | White to off-white powder/crystalline solid | chemimpex.com |
| IUPAC Name | (2S)-2-amino-3-(phenylmethoxy)propanoic acid | nih.gov |
| Synonyms | H-Ser(Bzl)-OH, (S)-2-Amino-3-(benzyloxy)propanoic acid | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGQXGPQOGUGIX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30916-68-8 | |
| Record name | L-Serine, O-(phenylmethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30916-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID20884107 | |
| Record name | L-Serine, O-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4726-96-9 | |
| Record name | O-Benzyl-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4726-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | O-Benzyl-L-serine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Serine, O-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Serine, O-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-benzyl-L-serine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for O Benzyl L Serine and Its Derivatives
Direct Benzylation of L-Serine
The direct introduction of a benzyl (B1604629) group onto the hydroxyl side chain of L-serine presents a straightforward, albeit challenging, approach to the synthesis of O-benzyl-L-serine.
Traditional Benzylation Approaches
Direct benzylation of unprotected L-serine is generally considered an inefficient method that leads to unsatisfactory products. rsc.org The presence of three reactive sites—the amino group, the carboxylic acid group, and the hydroxyl group—complicates the reaction, leading to a mixture of N-benzylated, O-benzylated, and esterified products, as well as poly-benzylated species. To circumvent this, the reaction is more commonly attempted with N-protected L-serine derivatives. However, even these approaches can be problematic. For instance, the direct benzylation of N-t-butoxycarbonyl-L-serine (Boc-L-serine) has been reported to give O-benzyl-N-t-butoxycarbonyl-L-serine in a modest 45% yield, though in some hands, the yield of the pure product was found to be much lower, making the process unattractive for large-scale synthesis. rsc.org
Enzymatic Resolution Techniques for O-Benzyl-DL-Serine Synthesis
An alternative route to obtaining the enantiomerically pure L-isomer is through the resolution of a racemic mixture of O-benzyl-DL-serine. Enzymatic methods are particularly powerful for this purpose due to their high stereoselectivity. One successful approach involves the resolution of N-acetyl-O-benzyl-DL-serine. Using the enzyme Takadiastase, the N-acetyl group is selectively removed from the L-enantiomer. This method has been used to prepare optically active O-benzyl-L-serine in a 78% yield. researchgate.netoup.com
Another resolution strategy, which avoids a second resolving agent, involves the separation of N-formyl-O-benzyl-DL-serine. rsc.org In this process, the D-isomer is first precipitated as a diastereoisomeric salt with brucine. rsc.org The mother liquor contains a mixture of N-formyl-O-benzyl-L-serine and the remaining racemate. rsc.org This mixture can be separated by taking advantage of the differential solubility of the components in a solvent system like n-butanol and ether, providing a more convenient route to the pure L-isomer. rsc.org
Synthesis via N-Protected L-Serine Precursors
The most common and reliable methods for synthesizing O-benzyl-L-serine begin with an L-serine precursor where the amino group is protected. This strategy prevents N-benzylation and allows for the specific O-alkylation of the side-chain hydroxyl group.
N-(tert-Butoxycarbonyl)-O-benzyl-L-serine (Boc-O-benzyl-L-serine) Synthesis
The Boc-protected form of O-benzyl-L-serine is a versatile intermediate in peptide chemistry. peptide.com Its synthesis is a key step in many synthetic routes.
The Williamson ether synthesis is a classic and effective method for forming the benzyl ether linkage on the serine side chain. nih.govmasterorganicchemistry.com This SN2 reaction involves the deprotonation of the hydroxyl group of N-Boc-L-serine to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide to displace the bromide ion. nih.govmasterorganicchemistry.com
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), with a suitable base to deprotonate the hydroxyl group. Common bases include sodium hydride (NaH) and cesium carbonate (Cs₂CO₃). nih.govchemicalbook.comnih.gov The use of cesium carbonate with N-Boc-L-serine and benzyl bromide in DMF can result in an excellent yield of the corresponding benzyl ester, which can then be further processed. nih.gov Another procedure using NaH as the base in DMF to react N-Boc-L-serine with benzyl bromide also successfully yields N-Boc-O-benzyl-L-serine. nih.gov Following the O-benzylation, the Boc protecting group can be removed using an acid, such as trifluoroacetic acid (TFA), to yield the final product, O-benzyl-L-serine. rsc.orgprepchem.com
Interactive Table: Williamson Synthesis of Boc-O-benzyl-L-serine
| N-Protected Serine | Base | Solvent | Benzylating Agent | Yield | Reference |
| N-Boc-L-Serine | Sodium Hydride (NaH) | DMF | Benzyl Bromide | Not specified | nih.gov |
| N-Boc-L-Serine | Cesium Carbonate | DMF | Benzyl Bromide | 100% | chemicalbook.com |
| N-Boc-L-Serine (Cesium Salt) | (pre-formed salt) | DMF | Benzyl Bromide | Excellent | nih.gov |
Multi-step Procedures with Boc Protection
The synthesis of N-Boc-O-benzyl-L-serine is a fundamental procedure in peptide chemistry, enabling the incorporation of a protected serine residue. A common multi-step approach begins with the protection of the amino group of L-serine with the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting L-serine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. nih.govgoogle.com One method involves dissolving L-serine in a mixture of dioxane and water, followed by the addition of triethylamine (B128534) and (Boc)₂O at a low temperature, such as 0 °C. The reaction is then stirred for several hours at room temperature. nih.gov An alternative procedure for industrial-scale production utilizes an aqueous solution of sodium carbonate or sodium bicarbonate with the batchwise addition of (Boc)₂O, a method reported to achieve yields of over 90%. google.com
Following the successful protection of the amino group to form N-Boc-L-serine, the hydroxyl group of the serine side chain is benzylated. A Williamson ether synthesis approach is often employed for this step. nih.gov The N-Boc-L-serine is dissolved in a suitable solvent like dimethylformamide (DMF), and a base such as sodium hydride (NaH) is added at 0 °C. Subsequently, benzyl bromide is introduced dropwise, and the reaction proceeds for several hours at room temperature to yield N-Boc-O-benzyl-L-serine. nih.gov This derivative is a valuable building block in both solid-phase and solution-phase peptide synthesis. peptide.com
| Reactants | Reagents & Solvents | Conditions | Product | Yield |
| L-Serine | (Boc)₂O, Triethylamine, Dioxane/Water | 0 °C to room temp., 8h | N-Boc-L-serine | >90% google.com |
| N-Boc-L-serine | Sodium Hydride, Benzyl Bromide, DMF | 0 °C to room temp., 6h | N-Boc-O-benzyl-L-serine | Not specified |
N-(9-Fluorenylmethyloxycarbonyl)-O-benzyl-L-serine (Fmoc-O-benzyl-L-serine) Synthesis
Fmoc-O-benzyl-L-serine is another critical derivative for peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). chemimpex.com The synthesis typically involves the reaction of O-benzyl-L-serine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or a similar Fmoc-donating reagent. This process introduces the base-labile Fmoc protecting group onto the amino function of O-benzyl-L-serine. This derivative is valued for its stability and the ease with which the Fmoc group can be removed under mild basic conditions, such as with piperidine (B6355638), allowing for the sequential addition of amino acids to a growing peptide chain. chemimpex.combiosynth.com
Carbobenzyloxy-O-benzyl-L-serine (Cbz-O-benzyl-L-serine) Synthesis
Carbobenzyloxy-O-benzyl-L-serine, also known as N-(Benzyloxycarbonyl)-O-benzyl-L-serine, is a doubly protected serine derivative. ontosight.ai The synthesis of this compound is crucial for certain strategies in peptide chemistry where orthogonal protection schemes are required.
Reaction of L-Serine with Benzyloxycarbonyl Chloride and Benzyl Bromide
The synthesis of Cbz-O-benzyl-L-serine involves a two-fold protection of L-serine. The amino group is protected with the benzyloxycarbonyl (Cbz or Z) group, and the side-chain hydroxyl group is protected with a benzyl (Bzl) group. ontosight.ai A laboratory-scale synthesis can be performed in a sequential manner. First, the hydroxyl group of L-serine is protected by reacting it with benzyl chloride under basic conditions, often using a base like triethylamine, to form O-benzyl-L-serine. Subsequently, the amino group of O-benzyl-L-serine is protected using benzyloxycarbonyl chloride (Cbz-Cl) to yield the final product, N-Cbz-O-benzyl-L-serine. vulcanchem.com This compound serves as an important intermediate, with the Cbz group being removable by hydrogenolysis and the benzyl group by hydrogenolysis or acidic hydrolysis. ontosight.ai
| Starting Material | Protection Step | Reagents | Product |
| L-Serine | Hydroxyl Group Protection | Benzyl Chloride, Triethylamine | O-benzyl-L-serine |
| O-benzyl-L-serine | Amino Group Protection | Benzyloxycarbonyl Chloride (Cbz-Cl) | N-Cbz-O-benzyl-L-serine |
Synthesis of O-Benzyl-L-Serine Carboxyanhydrides (Ser(Bn)-OCA)
O-benzyl-L-serine N-carboxyanhydride (Ser(Bn)-NCA) is a monomer used in the ring-opening polymerization to produce polypeptides. nih.govillinois.edu One synthetic route involves the diazotization of O-benzyl-L-serine with sodium nitrite (B80452) in an aqueous sulfuric acid solution. This is followed by cyclization of the resulting serine-based α-hydroxy acid with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) to yield the O-benzyl-L-serine carboxyanhydride. nih.govnih.gov These monomers are essential for creating degradable, water-soluble poly(α-hydroxy acids) after the removal of the benzyl group, which have potential applications in drug delivery and tissue engineering. nih.gov
Advanced Synthetic Strategies for O-Benzyl-L-Serine Analogs and Phosphorylated Derivatives
The synthesis of modified O-benzyl-L-serine analogs, particularly phosphorylated derivatives, is of significant interest for studying cellular signaling and developing phosphopeptide-based therapeutics. lookchem.com
Synthesis of O-Benzylphospho-L-serine
Fmoc-O-benzylphospho-L-serine is a key building block for the synthesis of phosphoserine-containing peptides via Fmoc-based solid-phase peptide synthesis. biosynth.com Traditional multi-step syntheses often require the protection of the carboxylic acid and the use of hazardous reagents. acs.org However, more efficient, scalable one-pot syntheses have been developed. These methods can produce kilogram quantities of the compound in approximately 50% isolated yield. acs.orgresearchgate.net
A cost-effective one-pot synthesis starts from Fmoc-L-serine and can be performed at low temperatures (-15 to 0 °C) using inexpensive, readily available reagents without the need for carboxylic acid protection. acs.org The process often results in the product as a solvate, which can be isolated with high purity. acs.orgresearchgate.net This derivative is compatible with standard peptide coupling reagents like PyBOP and TBTU and is stable to the piperidine conditions used for Fmoc deprotection during SPPS. fishersci.comchemicalbook.com
| Starting Material | Key Features of Synthesis | Temperature | Purity | Isolated Yield |
| Fmoc-L-serine | One-pot, no carboxylic acid protection | -15 to 0 °C | ≥96% | ~50% |
Asymmetric Synthesis Approaches
The enantioselective synthesis of O-benzyl-L-serine and its derivatives is a critical area of research, as the chirality of amino acids is fundamental to their biological function. Various asymmetric strategies have been developed to control the stereochemistry at the α-carbon, ensuring the production of the desired L-enantiomer with high optical purity. These methods often employ chiral catalysts, auxiliaries, or reagents to induce stereoselectivity.
One of the most effective and widely studied methods for the asymmetric synthesis of α-amino acids, including precursors to O-benzyl-L-serine, is the phase-transfer catalyzed (PTC) alkylation of glycine (B1666218) derivatives. nih.govkyushu-u.ac.jp This approach typically involves the alkylation of a glycine imine, such as N-(diphenylmethylene)glycine tert-butyl ester, with benzyl bromide in a biphasic system. The key to the enantioselectivity is a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from cinchona alkaloids. nih.goviupac.orgaustinpublishinggroup.com These catalysts are designed to create a chiral environment around the enolate intermediate, directing the approach of the electrophile (benzyl bromide) to one face of the molecule, thus favoring the formation of one enantiomer over the other. austinpublishinggroup.com
The structure of the chiral phase-transfer catalyst is crucial for achieving high enantiomeric excess (ee). Modifications to the cinchona alkaloid backbone, such as the introduction of bulky aromatic groups, have been shown to enhance stereoselectivity. iupac.org For instance, N-spiro-type chiral quaternary ammonium bromides derived from binaphthyl units have demonstrated considerable success. In the benzylation of N-(diphenylmethylene)glycine tert-butyl ester, the choice of catalyst, solvent, and temperature can significantly impact both the chemical yield and the enantiomeric excess of the resulting product. iupac.orgaustinpublishinggroup.com
Another asymmetric approach involves the stereoselective alkylation of chiral isoserine derivatives. researchgate.netnih.gov In this strategy, a chiral bicyclic N,O-acetal derivative of isoserine can be alkylated at the α-position. The stereochemical outcome of the alkylation is controlled by the existing stereocenters in the starting material. For example, the alkylation of a protected L-isoserine derivative with benzyl iodide can proceed with high diastereoselectivity, leading to the formation of an α-benzylated isoserine derivative that can be further transformed into the desired product. nih.gov
Furthermore, transition metal-catalyzed asymmetric alkylation has emerged as a powerful tool. Copper(I) complexes with chiral phosphine (B1218219) ligands can catalyze the asymmetric alkylation of α-imino esters with various alkyl halides, including benzyl bromides. nih.gov This method offers a complementary approach to phase-transfer catalysis and can be effective under mildly basic conditions. nih.gov The chiral ligand coordinates to the metal center, creating a chiral active site that controls the enantioselectivity of the alkylation step.
Heterogeneous catalysts have also been explored for enantioselective reactions. Chiral primary amino acid-derived catalysts supported on a polymer resin, such as polystyrene, have been used in asymmetric rearrangements. nih.gov For instance, a catalyst prepared from Boc-O-benzyl-(L)-serine has been utilized in a kyushu-u.ac.jpiupac.org-Wittig rearrangement, demonstrating the application of O-benzyl-L-serine derivatives in the development of new catalytic systems. nih.gov
The following tables summarize key research findings for some of these asymmetric synthesis methodologies.
Table 1: Asymmetric Phase-Transfer Catalyzed Benzylation of a Glycine Derivative
This table presents data on the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester using different chiral phase-transfer catalysts. The reaction conditions, yields, and enantiomeric excess (ee) are provided.
| Catalyst (mol%) | Alkylating Agent | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| 1 (10) | Benzyl bromide | 50% KOH (20) | Toluene | 0 | 85 | 58 (S) | austinpublishinggroup.com |
| 2 (10) | Benzyl bromide | 50% KOH (20) | Toluene | 0 | 88 | 76 (S) | austinpublishinggroup.com |
| 3 (10) | Benzyl bromide | 50% KOH (20) | Toluene | 0 | 92 | 88 (S) | austinpublishinggroup.com |
| (S,S)-1a (1) | Benzyl bromide | 50% NaOH | Benzene | RT | 76 | 73 (R) | iupac.org |
| (S,S)-1b (1) | Benzyl bromide | 50% NaOH | Benzene | RT | 43 | 81 (R) | iupac.org |
Table 2: Diastereoselective Alkylation of a Chiral Isoserine Derivative
This table shows the results for the diastereoselective alkylation of a chiral bicyclic N,O-acetal isoserine derivative with benzyl iodide.
| Starting Material | Alkylating Agent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Compound 2 | Benzyl iodide | 91 | 80:20 | nih.gov |
| Compound 3 | Benzyl iodide | 89 | 80:20 | nih.gov |
Note: Compounds 2 and 3 are different diastereomers of the chiral bicyclic N,O-acetal isoserine derivative.
Applications of O Benzyl L Serine in Peptide Chemistry
Role as a Versatile Amino Acid Derivative in Peptide Synthesis
O-Benzyl-L-serine serves as a valuable building block in peptide synthesis due to its protected serine backbone. The benzyl (B1604629) ether protection on the hydroxyl group prevents unwanted side reactions, such as O-acylation or O-N migration, that can occur with unprotected serine during peptide bond formation chemimpex.comchemimpex.comguidechem.com. This protection ensures the correct incorporation of serine residues into the growing peptide chain, maintaining the integrity of the sequence and facilitating the synthesis of peptides with specific structures and functions chemimpex.comchemimpex.com. Its ability to mimic natural amino acids while offering distinct properties makes it a preferred choice for scientists exploring new biochemical research avenues chemimpex.com.
Solid-Phase Peptide Synthesis (SPPS) Applications
In Solid-Phase Peptide Synthesis (SPPS), O-Benzyl-L-serine derivatives are indispensable tools. The compound is utilized to introduce serine residues into peptides anchored to a solid support, allowing for efficient stepwise elongation of the peptide chain chemimpex.comiris-biotech.deresearchgate.net. The protection strategy employed with O-Benzyl-L-serine is critical for the success of SPPS, enabling the controlled assembly of complex peptide sequences.
O-Benzyl-L-serine is commonly used in its N-protected forms, primarily Boc (N-t-butoxycarbonyl) and Fmoc (N-9-fluorenylmethoxycarbonyl) derivatives chemimpex.comchemimpex.comiris-biotech.deacs.orglookchem.combiosynth.comchemimpex.compeptide.comiris-biotech.de. These N-terminal protecting groups are essential for controlling the peptide elongation process in SPPS.
Boc-O-Benzyl-L-serine: The Boc group protects the alpha-amino function, preventing it from reacting prematurely. It is typically removed using strong acids like trifluoroacetic acid (TFA) chemimpex.com.
Fmoc-O-Benzyl-L-serine: The Fmoc group is removed under mild basic conditions, usually with piperidine (B6355638) iris-biotech.deacs.org. This base-lability makes Fmoc chemistry particularly useful for sensitive peptides.
These protected derivatives are compatible with standard coupling reagents (e.g., EDC, HOBt, HATU, HBTU, TBTU), which facilitate the formation of peptide bonds with high yields and minimal racemization chemimpex.comlookchem.combiosynth.commdpi.comchemimpex.com.
The utility of O-Benzyl-L-serine in SPPS is greatly enhanced by the concept of orthogonal protecting groups. Orthogonality means that different protecting groups can be removed selectively under distinct chemical conditions without affecting others iris-biotech.depeptide.com. In the context of O-Benzyl-L-serine:
The N-terminal protecting group (Boc or Fmoc) is removed at each coupling step to allow the addition of the next amino acid.
The O-benzyl group on the serine side chain is typically removed under conditions that are different from those used for the N-terminal protection, or at the final cleavage stage. For instance, the O-benzyl group can be cleaved by catalytic hydrogenation or strong acidic conditions (like TFA or TFMSA) when cleaving the peptide from the resin chemimpex.comiris-biotech.deontosight.ai.
This orthogonal strategy ensures that the serine side chain remains protected throughout the peptide assembly and is only deprotected at a desired stage, preventing unwanted side reactions and enabling the synthesis of complex peptide structures peptide.com.
Solution-Phase Peptide Synthesis Applications
O-Benzyl-L-serine is also effectively utilized in solution-phase peptide synthesis chemimpex.comiris-biotech.de. In this method, peptides are synthesized in solution, often involving purification steps after each coupling. The protected O-Benzyl-L-serine derivatives are coupled using standard peptide coupling reagents. The benzyl group on serine offers stability in solution and can be removed using methods like catalytic hydrogenation, which is a common deprotection strategy in solution-phase synthesis iris-biotech.deontosight.ai. The ability to remove the benzyl group selectively is crucial for building peptide chains in solution.
Synthesis of Peptide-Based Therapeutics and Bioactive Peptides
O-Benzyl-L-serine is a key intermediate in the synthesis of various peptide-based therapeutics and bioactive peptides chemimpex.comlookchem.comchemimpex.com. Its protected nature and compatibility with established peptide synthesis methodologies make it ideal for constructing peptides with therapeutic potential, including those used in drug delivery, targeted therapies, and treatments for neurological disorders chemimpex.comlookchem.com. For example, it is used in the synthesis of phosphopeptides, which are critical in understanding cellular signaling pathways and developing treatments for conditions like Systemic Lupus Erythematosus (SLE) lookchem.comresearchgate.net. The precise incorporation of serine residues, facilitated by O-Benzyl-L-serine, is vital for the biological activity and efficacy of these therapeutic peptides.
Data Tables
To further illustrate the applications and properties of O-Benzyl-L-serine, the following data tables are provided:
Table 1: Common N-Protected O-Benzyl-L-Serine Derivatives and Deprotection Conditions
| Derivative | N-Terminal Protecting Group | O-Benzyl Deprotection Conditions | N-Terminal Deprotection Conditions | Primary Use Context |
| Boc-O-Benzyl-L-serine | Boc (t-Butoxycarbonyl) | Acidic (e.g., TFA, TFMSA) | Acidic (e.g., TFA) | SPPS, Solution Phase |
| Fmoc-O-Benzyl-L-serine | Fmoc (Fluorenylmethoxycarbonyl) | Acidic (e.g., TFA, TFMSA) | Basic (e.g., Piperidine) | SPPS |
| Cbz-O-Benzyl-L-serine | Cbz (Benzyloxycarbonyl) | Hydrogenolysis, Acidic Hydrolysis | Hydrogenolysis | Solution Phase |
Table 2: Key Properties of O-Benzyl-L-Serine
| Property | Value | Source |
| CAS Number | 4726-96-9 | guidechem.combiosynth.com |
| Molecular Formula | C₁₀H₁₃NO₃ | guidechem.combiosynth.com |
| Molecular Weight | 195.22 g/mol | guidechem.combiosynth.com |
| Purity | ≥99.0% (T) | guidechem.combiosynth.com |
| Appearance | White to off-white powder/crystal | guidechem.combiosynth.com |
| Optical Rotation | [α]²⁰/D +21±2°, c = 2% in acetic acid:water (4:1) (+ 1 Eq HCl) | guidechem.com |
| Melting Point | ~227 °C (dec.) | guidechem.com |
| Solubility | Sparingly soluble in water | guidechem.com |
| Primary Application | Peptide Synthesis | guidechem.com |
Table 3: Common Protecting Groups for Serine Side Chain in Peptide Synthesis
| Protecting Group | N-Terminal Strategy | Deprotection Conditions (Side Chain) | Notes |
| Benzyl (Bzl) | Boc | Acid (e.g., TFA, TFMSA) | Commonly used in Boc chemistry; can be removed by hydrogenolysis in solution phase. |
| Benzyl (Bzl) | Fmoc | Acid (e.g., TFA) | Can be partially removed by TFA, making it more suitable for Fmoc chemistry than Boc chemistry in some cases. |
| tert-Butyl (tBu) | Fmoc | Acid (e.g., TFA) | Standard for Fmoc chemistry, removed during final cleavage from resin. Stable under mild cleavage conditions from 2-chlorotrityl resins. |
| Trityl (Trt) | Fmoc | Acid (e.g., TFA) | Can be selectively deprotected on resin, useful for preparing phosphoserine-containing peptides. |
| Phospho-Benzyl | Fmoc | Acid (e.g., TFA) | Used for introducing phosphoserine residues, with the benzyl group protecting the phosphate (B84403) moiety. |
Compound Name List:
O-Benzyl-L-serine
N-t-Butoxycarbonyl-O-benzyl-L-serine (Boc-O-Benzyl-L-serine)
N-9-Fluorenylmethoxycarbonyl-O-benzyl-L-serine (Fmoc-O-Benzyl-L-serine)
N-(Benzyloxycarbonyl)-O-benzyl-L-serine (Cbz-O-Benzyl-L-serine)
Boc-Ser(Bzl)-OH
Fmoc-Ser(Bzl)-OH
Fmoc-O-(benzylphospho)-L-serine
Synthesis of Alpha-/Beta-Mixed Peptides
The synthesis of peptides incorporating both alpha- and beta-amino acid residues, often referred to as alpha-/beta-mixed peptides, presents unique challenges in maintaining regioselectivity and stereochemical integrity. O-Benzyl-L-serine, particularly in its N-protected forms such as N-Boc-O-benzyl-L-serine, serves as a key precursor for constructing such hybrid peptide structures.
For instance, research has demonstrated the successful synthesis of α-/β-dipeptides using N-Boc-O-benzyl-L-serine. In a typical strategy, N-Boc-O-benzyl-L-serine is coupled with a β-amino acid derivative, such as β-leucine-methyl ester triflate salt, using standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). This method yields the desired α-/β-dipeptide, such as N-Boc-O-benzyl-α-serine-β-leucine-methyl ester, with the structure confirmed through spectroscopic analysis, including characteristic IR bands for amide and ester functionalities mdpi.com. The O-benzyl group on the serine side chain provides necessary protection during these coupling reactions.
Table 1: Synthesis of Alpha-/Beta-Mixed Peptides
| Peptide Type | Role of O-Benzyl-L-Serine Derivative | Synthesis Strategy/Method | Key Findings/Properties | Citations |
| α-/β-Dipeptide | N-Boc-O-benzyl-L-serine (as building block) | Coupling of N-Boc-O-benzyl-L-serine with β-leucine-methyl ester triflate salt using EDC/HOBt in chloroform. | Formation of N-Boc-O-benzyl-α-serine-β-leucine-methyl ester dipeptide. Structure confirmed by characteristic IR bands. | mdpi.com |
Synthesis of Phosphorylated Peptides
The precise introduction of phosphorylation, a critical post-translational modification, into synthetic peptides is essential for studying protein function and signaling pathways. O-Benzyl-L-serine derivatives play a vital role in this process, primarily through the "pre-phosphorylation strategy," where a protected phosphorylated amino acid is incorporated into the peptide chain.
Fmoc-O-benzylphospho-L-serine is a widely utilized building block for this purpose. In this derivative, the benzyl group serves to protect the phosphate moiety, rendering it stable to the basic conditions typically used for Fmoc (fluorenylmethyloxycarbonyl) group removal during solid-phase peptide synthesis (SPPS) lookchem.combiosynth.comchemimpex.comacs.orgresearchgate.netrsc.orgsigmaaldrich.com. This protection strategy allows for the efficient assembly of peptides containing phosphoserine residues, as the benzyl group can be subsequently removed under acidic conditions, often concurrently with other acid-labile side-chain protecting groups acs.org.
Alternatively, O-benzyl-L-serine itself can serve as a precursor, where the serine hydroxyl is benzylated. This protected serine can then be incorporated into a peptide sequence. Subsequent phosphorylation can be achieved using reagents like dibenzylphosphochloridate, with the benzyl groups on the phosphate later removed by acid treatment nih.gov. Another approach involves phosphorylating a resin-bound serine residue using benzyl H-phosphonate, which is compatible with standard Fmoc/t-butyl SPPS strategies luxembourg-bio.com. The benzyl ether protection of the serine hydroxyl, as seen in compounds like Boc-Ser(Bzl)-OH, is a well-established method in both Boc and Fmoc SPPS, with the benzyl group typically removed by strong acids or hydrogenolysis peptide.compeptide.com.
Table 2: Synthesis of Phosphorylated Peptides
| Target Modification | O-Benzyl-L-Serine Derivative/Strategy | Phosphorylation Method/Role of Benzyl Group | Significance/Outcome | Citations |
| Phosphoserine (pSer) | Fmoc-O-benzylphospho-L-serine | Pre-phosphorylation; Benzyl group protects the phosphate. | Enables Fmoc SPPS of phosphoserine-containing peptides. Benzyl group is acid-labile and removable. | lookchem.combiosynth.comchemimpex.comacs.orgresearchgate.netrsc.orgsigmaaldrich.com |
| Phosphoserine (pSer) | O-benzyl-L-serine (as precursor) | Phosphorylation of peptide-bound serine using dibenzylphosphochloridate. Benzyl groups on phosphate removed with TFA. | Allows selective phosphorylation of serine residues. | nih.gov |
| Phosphoserine (pSer) | Serine residue on resin-bound peptide | Phosphorylation using benzyl H-phosphonate followed by oxidation. Compatible with Fmoc/t-butyl SPPS. | Facilitates synthesis of phosphoserine-containing peptides. | luxembourg-bio.com |
| Protected Serine Hydroxyl | Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH) | Benzyl ether protects serine hydroxyl. Removable by strong acids (HF, TFMSA) or hydrogenolysis. | Standard protection strategy for serine in Boc or Fmoc SPPS. | peptide.compeptide.com |
O-Benzyl-L-Serine in Peptidomimetic Synthesis
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, or altered pharmacological properties. O-Benzyl-L-serine serves as a valuable starting material and building block in the creation of novel peptidomimetic scaffolds.
For example, O-benzyl-L-serine has been utilized in the synthesis of bicyclic dipeptide isosters. By reacting O-benzyl-L-serine with tartaric acid derivatives, followed by cyclization and functionalization, novel constrained scaffolds can be generated researchgate.netresearchgate.net. These bicyclic structures, which incorporate elements that mimic peptide bonds, offer a platform for developing peptidomimetics with specific conformational properties. The presence of a hydroxymethyl group on these scaffolds allows for further diversification, enhancing their utility in peptidomimetic design researchgate.netresearchgate.net. Beyond these specific scaffolds, O-benzyl-L-serine is recognized for its potential as a building block in medicinal chemistry for constructing more complex molecules, thereby contributing to drug development by enhancing solubility and bioavailability chemimpex.com.
Table 3: O-Benzyl-L-Serine in Peptidomimetic Synthesis
| Peptidomimetic Application | Role of O-Benzyl-L-Serine | Synthesis Strategy/Modification | Key Features/Benefits | Citations |
| Bicyclic Dipeptide Isosters | Starting material/precursor | Combination with tartaric acid derivatives, cyclization. | Formation of novel, conformationally constrained scaffolds. Potential for peptidomimetic design. | researchgate.netresearchgate.net |
| Medicinal Chemistry Building Block | Building block | Incorporation into complex molecules. | Enhances solubility and bioavailability; potential in drug development. | chemimpex.com |
Compound List:
O-Benzyl-L-serine
N-Boc-O-benzyl-L-serine
Fmoc-O-benzylphospho-L-serine
Boc-Ser(Bzl)-OH
L-serine
β-leucine-methyl ester triflate salt
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
HOBt (hydroxybenzotriazole)
Dibenzylphosphochloridate
Benzyl H-phosphonate
TFA (Trifluoroacetic acid)
HF (Hydrofluoric acid)
TFMSA (Trifluoromethanesulfonic acid)
Fmoc (fluorenylmethyloxycarbonyl)
Boc (tert-butyloxycarbonyl)
Applications of O Benzyl L Serine in Drug Discovery and Development
Building Block for Novel Drug Candidates
O-Benzyl-L-serine serves as a fundamental chiral building block in the synthesis of a wide array of novel drug candidates chemimpex.compeptide.com. Its incorporation into molecular structures can introduce specific stereochemistry and functional groups essential for biological activity chemimpex.com. Researchers utilize O-Benzyl-L-serine to construct complex molecular scaffolds that are precursors to potential pharmaceuticals targeting various diseases. The ability to precisely control the stereochemistry of the serine residue is critical in developing enantiomerically pure drug molecules, which often exhibit improved efficacy and reduced side effects compared to racemic mixtures. Its use in peptide synthesis, for example, allows for the creation of peptidomimetics and modified peptides with enhanced stability and therapeutic potential chemimpex.comontosight.ai.
Design and Synthesis of Enzyme Inhibitors
The structural features of O-Benzyl-L-serine make it an attractive component for designing enzyme inhibitors chemimpex.com. By modifying the L-serine backbone and incorporating the benzyl (B1604629) group, chemists can create molecules that fit into the active sites of target enzymes, thereby modulating their activity. This approach is vital in developing drugs for diseases where specific enzyme pathways are implicated, such as cancer, infectious diseases, and metabolic disorders. Research has explored its use in creating inhibitors that target proteases, kinases, and other enzymes critical for disease progression peptide.com. The benzyl group can contribute to binding affinity through hydrophobic interactions within the enzyme's active site, while the amino acid backbone provides a framework for further functionalization to achieve selectivity and potency.
Development of Compounds with Improved Bioactivity and Bioavailability
The benzyl ether modification of L-serine can significantly influence the pharmacokinetic properties of drug molecules chemimpex.com. O-Benzyl-L-serine is employed to synthesize compounds that exhibit enhanced bioactivity, meaning they are more potent in their intended biological effect, and improved bioavailability, referring to the fraction of the drug that reaches systemic circulation chemimpex.comcymitquimica.com. The increased lipophilicity conferred by the benzyl group can facilitate better membrane permeability, aiding in absorption and distribution within the body. Furthermore, the protected hydroxyl group can prevent premature metabolism or conjugation, allowing the drug to remain active for longer periods. This strategic use of O-Benzyl-L-serine contributes to the development of more effective and convenient therapeutic regimens.
Targeting Neurological Disorders
The application of O-Benzyl-L-serine extends to the development of therapeutics for neurological disorders chemimpex.com. The compound can be incorporated into molecules designed to cross the blood-brain barrier or to interact with specific targets within the central nervous system. For instance, its use in synthesizing peptide-based drugs or small molecules that modulate neurotransmitter systems or neurotrophic factors is an active area of research. By providing a chiral scaffold, O-Benzyl-L-serine aids in creating stereospecific compounds that can precisely interact with neuronal receptors or enzymes involved in neurodegenerative diseases like Alzheimer's or Parkinson's, as well as psychiatric conditions.
Drug Delivery Systems and Bioconjugation Strategies
O-Benzyl-L-serine plays a role in advanced drug delivery systems and bioconjugation strategies, leveraging its functionalizable nature.
Attachment of Biomolecules to Surfaces
In the realm of diagnostics and therapeutics, O-Benzyl-L-serine can be utilized to immobilize biomolecules onto various surfaces cymitquimica.com. This is crucial for developing biosensors, affinity chromatography matrices, or surfaces designed for targeted drug release. The amino and carboxyl groups of the serine derivative can be used for covalent attachment to activated surfaces, while the benzyl-protected hydroxyl group can be deprotected and further functionalized to link larger biomolecules such as antibodies, enzymes, or nucleic acids. This enables the creation of functionalized surfaces with specific biological recognition properties.
Functionalization of Polymers for Drug Delivery
Polymers are widely used in drug delivery systems for encapsulation, controlled release, and targeted delivery medchemexpress.com. O-Benzyl-L-serine can be incorporated into polymer chains or used to functionalize existing polymers, thereby imparting specific properties beneficial for drug delivery medchemexpress.com. For example, polymers functionalized with O-Benzyl-L-serine derivatives might exhibit altered solubility, improved biocompatibility, or provide sites for conjugating targeting ligands or therapeutic agents. The protected hydroxyl group offers a handle for post-polymerization modification, allowing for the precise tailoring of polymer properties for advanced drug delivery applications.
Research on O Benzyl L Serine in Biochemical Studies and Protein Engineering
Study of Protein Interactions and Enzyme Mechanisms
O-benzyl-L-serine and its derivatives are valuable tools in the field of biochemistry for elucidating protein interactions and the mechanisms of enzyme catalysis. chemimpex.com The presence of the benzyl (B1604629) group allows for the probing of active sites and the stabilization of transition states, providing insights that would be difficult to obtain with the natural amino acid L-serine alone. nih.gov
A significant body of research has focused on a closely related compound, O-benzoyl-L-serine, to understand its interaction with various enzymes. Studies have shown that O-benzoyl-L-serine is an effective substrate for β-elimination and β-substitution reactions catalyzed by enzymes such as tryptophanase and tyrosine phenol-lyase. nih.gov The binding energy contributed by the aromatic benzoyl group is thought to lower the energy of the transition state for the elimination reactions these enzymes catalyze. nih.gov
In one study, the maximum velocity (Vmax) of the reaction for O-benzoyl-L-serine with tryptophanase and tyrosine phenol-lyase was found to be 5- to 6-fold higher than that of the natural physiological substrates. nih.gov This suggests that the benzoyl group plays a crucial role in enhancing the catalytic efficiency, likely by positioning the substrate optimally within the enzyme's active site. Interestingly, O-acetyl-L-serine, which lacks the bulky aromatic ring, was found to be a very poor substrate for these same enzymes, with Vmax values around 5% of the physiological substrates. nih.gov This highlights the importance of the benzyl moiety in facilitating the enzymatic reaction. These findings also support the hypothesis that enzymes like tryptophanase and tyrosine phenol-lyase may undergo a conformational change during catalysis. nih.gov
The interactive table below summarizes the comparative enzyme kinetics for different substrates.
| Substrate | Enzyme | Relative Vmax | Implication for Enzyme Mechanism |
| O-benzoyl-L-serine | Tryptophanase | 500-600% of physiological substrate | Aromatic ring likely stabilizes the transition state. |
| O-benzoyl-L-serine | Tyrosine phenol-lyase | 500-600% of physiological substrate | Suggests a similar catalytic mechanism to Tryptophanase. |
| O-acetyl-L-serine | Tryptophanase | ~5% of physiological substrate | Demonstrates the importance of the aromatic group for binding and catalysis. |
| O-acetyl-L-serine | Tyrosine phenol-lyase | ~5% of physiological substrate | Underscores the specific structural requirements of the active site. |
These studies exemplify how O-benzyl-L-serine and its analogs can be employed to dissect the intricacies of enzyme-substrate interactions and the catalytic mechanisms that govern biochemical transformations.
Modification of Proteins for Enhanced Stability and Functionality
In the realm of protein engineering, O-benzyl-L-serine serves as a key building block for the synthesis of modified peptides and proteins with enhanced stability and novel functionalities. chemimpex.com The benzyl group acts as a protecting group for the hydroxyl function of the serine side chain during peptide synthesis, preventing unwanted side reactions. This allows for the precise incorporation of serine into a peptide sequence.
The use of protected amino acids like N-Boc-O-benzyl-L-serine is a standard practice in both solid-phase and solution-phase peptide synthesis. peptide.com The benzyl group can be removed under specific conditions, such as through hydrogenolysis, once the peptide chain has been assembled. peptide.com This strategic use of O-benzyl-L-serine allows for the creation of custom peptides with defined structures and functions.
The incorporation of such modified amino acids can enhance the stability of peptides and proteins in several ways:
Increased Hydrophobicity: The benzyl group can increase the local hydrophobicity of a peptide region, which can influence protein folding and stability.
Protection against Degradation: By modifying the serine residue, the peptide can be made more resistant to enzymatic degradation by proteases that might otherwise recognize and cleave at or near serine residues.
Conformational Rigidity: The introduction of a bulky group like benzyl can restrict the conformational freedom of the peptide backbone, which in some cases can lead to a more stable and well-defined three-dimensional structure.
While direct quantitative data on the enhanced stability conferred by the temporary presence of the benzyl group during synthesis is not the primary focus of its use, its role is critical for the successful synthesis of functional peptides that may inherently possess enhanced stability due to their final engineered sequence and structure.
Exploration in Neurotransmitter Activity and Brain Functions
While direct research on the neurotransmitter activity of O-benzyl-L-serine is limited, its parent compound, L-serine, and its enantiomer, D-serine, are known to play crucial roles in brain function and neurotransmission. nih.govmdpi.com L-serine is a precursor for the synthesis of several important molecules in the brain, including other amino acids and neurotransmitters. nih.gov
Notably, L-serine is the direct precursor to D-serine, a key neuromodulator that acts as a co-agonist at the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors. mdpi.com These receptors are fundamental for synaptic plasticity, learning, and memory. The conversion of L-serine to D-serine is catalyzed by the enzyme serine racemase. nih.gov
Given this metabolic relationship, O-benzyl-L-serine presents itself as a potential tool for researchers to explore the L-serine/D-serine metabolic pathway and its influence on neurotransmission. As a modified version of L-serine, it could potentially be used to:
Probe Enzyme Activity: Investigate the substrate specificity of serine racemase and other enzymes involved in L-serine metabolism in the brain.
Develop Prodrugs: Be explored as a potential prodrug that, once in the central nervous system, could be converted to L-serine, thereby modulating the levels of D-serine and influencing NMDA receptor activity.
Study Transport Mechanisms: Be used to study the transport of serine and its derivatives across the blood-brain barrier.
L-serine itself has been shown to have neuroprotective effects and has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders. nih.govnih.gov Therefore, derivatives like O-benzyl-L-serine are of interest to medicinal chemists for their potential to be developed into novel compounds targeting neurological disorders. chemimpex.com
Role in Understanding Metabolic Pathways (e.g., L-Serine Metabolism)
O-benzyl-L-serine and its derivatives are instrumental in advancing our understanding of metabolic pathways, particularly those involving L-serine. As detailed in section 5.1, the use of O-benzoyl-L-serine has provided significant insights into the mechanisms of enzymes that metabolize amino acids. nih.gov
The study of how enzymes like tryptophanase and tyrosine phenol-lyase process O-benzoyl-L-serine helps to map out the substrate requirements and catalytic steps of these enzymes, which are part of the broader network of amino acid metabolism. nih.gov The finding that O-benzoyl-L-serine is a superior substrate compared to the natural ones suggests that the active sites of these enzymes can accommodate bulky aromatic groups and that such interactions can even enhance catalysis. nih.gov
This information is valuable for understanding how L-serine and other amino acids are interconverted and degraded within the cell. L-serine metabolism is central to many cellular processes, as it is a precursor for the synthesis of:
Other Amino Acids: Including glycine (B1666218) and cysteine.
Lipids: Such as phosphatidylserine (B164497) and sphingolipids.
Nucleotides: Purines and pyrimidines.
The table below outlines the enzymatic reactions involving an O-benzyl-L-serine derivative and its significance in understanding L-serine metabolism.
| Enzyme | Reaction with O-benzoyl-L-serine | Significance for Understanding L-Serine Metabolism |
| Tryptophanase | β-elimination | Reveals the tolerance of the enzyme's active site for modified serine substrates and provides a tool to study its catalytic mechanism. |
| Tyrosine phenol-lyase | β-elimination/β-substitution | Demonstrates the utility of modified amino acids in probing the function of enzymes involved in amino acid interconversion. |
| Tryptophan synthase | Poor substrate | Highlights the stringent substrate specificity of some enzymes in the L-serine metabolic pathway. nih.gov |
By using molecules like O-benzyl-L-serine as chemical probes, researchers can continue to unravel the complex and interconnected pathways of cellular metabolism.
Analytical and Characterization Methods for O Benzyl L Serine and Its Derivatives
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are indispensable for assessing the purity of O-benzyl-L-serine and for separating it from impurities or enantiomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity of O-benzyl-L-serine. Various commercial suppliers specify high purity levels, often exceeding 99.0%, as determined by HPLC analysis. For instance, O-benzyl-L-serine is reported to have a purity of ≥99.0 area% by HPLC tcichemicals.comtcichemicals.com. Similarly, other sources indicate purity of ≥98% by HPLC akrivisbio.com or ≥98.5% (HPLC) for US-sourced material thermofisher.com. HPLC is also instrumental in the development of analytical methods for the detection and quantification of amino acids in diverse samples, a process where O-benzyl-L-serine may serve as a reference standard chemimpex.com. HPLC experiments have been conducted using instrumentation such as the Shimadzu LC-Workstation Class LC-10 researchgate.net.
Table 1: HPLC Purity Specifications for O-Benzyl-L-Serine
| Purity Specification | Method/Source | Reference |
| ≥99.0 area% | HPLC | tcichemicals.comtcichemicals.com |
| ≥98% | HPLC | akrivisbio.com |
| ≥98.5% (HPLC, US sourced) | HPLC (Supplier's CofA) | thermofisher.com |
| ≥99.0% (T) | Titrimetric Analysis / HPLC | tcichemicals.comvwr.com |
| ≥98.5 to ≤101.5% | Non-aqueous acid-base Titration (non-US sourced) | thermofisher.com |
Ligand-exchange chromatography (LEC) is particularly crucial for resolving enantiomers, and O-benzyl-(S)-serine has been recognized for its utility as a chiral selector in this technique researchgate.netimpurity.comresearchgate.netnih.gov. It has demonstrated effectiveness in the analytical separation of both natural and unnatural underivatized amino acids, achieving satisfactory separation and resolution factors researchgate.net. Both chiral mobile phase (CMP) and hydrophobically coated chiral stationary phase (CSP) methodologies have been successfully applied using O-benzyl-(S)-serine researchgate.net.
In a typical application, an eluent comprising 1.0 mM O-benzyl-(S)-serine and 0.5 mM Cu(NO₃)₂ has been employed, flowing at 1.0 mL/min through an octadecylsilica-based stationary phase maintained at 25°C. This setup has yielded excellent enantioselectivity and resolution for various chiral compounds, including constrained glutamate (B1630785) receptor ligands researchgate.netnih.gov. The mechanism of chiral recognition in these systems, often involving interactions with metal complexes, has been investigated, shedding light on the molecular descriptors responsible for enantiomer differentiation researchgate.netnih.gov.
Table 2: Ligand-Exchange Chromatography Conditions Using O-Benzyl-(S)-Serine
| Component | Concentration | Flow Rate | Stationary Phase | Temperature | Application | Reference |
| O-benzyl-(S)-serine | 1.0 mM | 1.0 mL/min | Octadecylsilica (C18) | 25°C | Separation of constrained glutamate receptor ligands | researchgate.net |
| Cu(NO₃)₂ | 0.5 mM | |||||
| O-benzyl-(S)-serine (S)-OBS) | 2.0 mM | 1.0 mL/min | Octadecylsilica (C18) | 25°C | Separation of amino acid racemates, glutamate analogs | researchgate.netnih.gov |
| Cu(II) acetate | 1.0 mM |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are vital for confirming the molecular structure and functional groups present in O-benzyl-L-serine.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is extensively used to confirm the structure of O-benzyl-L-serine. Characteristic chemical shifts provide definitive evidence for the presence of the benzyl (B1604629) group, the amino acid backbone, and the serine side chain. For O-benzyl-L-serine, ¹H NMR data recorded in D₂O has shown characteristic signals: a multiplet for the three protons of the methylene (B1212753) group adjacent to the oxygen and benzyl ether (δ 3.85-3.97 ppm), a multiplet for the two protons of the benzylic methylene group (δ 4.58-4.65 ppm), and a multiplet for the five aromatic protons of the benzyl ring (δ 7.35-7.50 ppm) rsc.org. ¹H NMR spectra for O-BENZYL-DL-SERINE and its derivatives, such as N-BOC-O-Benzyl-L-serine, are also documented chemicalbook.comchemicalbook.com. NMR is consistently listed as a method to confirm the structure of O-benzyl-L-serine tcichemicals.comtcichemicals.com.
Table 3: ¹H NMR Chemical Shifts for O-Benzyl-L-Serine (in D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Reference |
| 3.85-3.97 | m | 3 | -CH₂- adjacent to -O- and benzyl ether | rsc.org |
| 4.58-4.65 | m | 2 | -CH₂- of the benzyl group | rsc.org |
| 7.35-7.50 | m | 5 | Aromatic protons of the benzyl group | rsc.org |
Infrared (IR) spectroscopy provides information about the functional groups present in O-benzyl-L-serine. Characteristic absorption bands corresponding to O-H, N-H, C=O (carboxylic acid), C-O (ether and alcohol), and C-H (aromatic and aliphatic) stretching and bending vibrations are expected. IR spectra are available for O-BENZYL-DL-SERINE and its protected derivatives chemicalbook.comchemicalbook.com. Fourier Transform Infrared (FT-IR) spectroscopy is also employed in the characterization of polymers derived from O-benzyl-L-serine researchgate.netkyoto-u.ac.jpacs.org. While specific peak assignments for O-benzyl-L-serine itself are not detailed in the provided snippets, IR spectroscopy is recognized as a method for structural confirmation tcichemicals.comtcichemicals.com.
Mass Spectrometry (MS) techniques, including Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, are crucial for determining the molecular weight and fragmentation patterns of O-benzyl-L-serine and its derivatives, thereby aiding in structural elucidation. While MALDI-TOF is frequently cited in the context of characterizing polymers synthesized from O-benzyl-L-serine monomers rsc.orgkyoto-u.ac.jpacs.orgrsc.org, it is also listed as a general analytical chart type for O-benzyl-L-serine tcichemicals.comtcichemicals.com. Mass spectrometry data, such as GC-MS, is available for related compounds like O-benzyl-l-serine methyl ester nih.gov. The analysis of phosphopeptides synthesized using O-benzylphospho-L-serine also heavily relies on MALDI-TOF MS for sequencing and identifying phosphorylation sites researchgate.net. These techniques collectively confirm the mass-to-charge ratio of the molecule, providing essential data for its identification and structural verification.
Optical Rotation and Enantiomeric Purity Determination
The optical activity of O-benzyl-L-serine is a key indicator of its enantiomeric purity. Optical rotation is measured using a polarimeter, which quantifies the degree to which a chiral compound rotates the plane of polarized light. This property is highly sensitive to the stereochemistry of the molecule.
Several sources report the specific rotation of O-benzyl-L-serine, typically measured at the sodium D-line (589 nm) at 20°C. The values can vary slightly depending on the solvent and concentration used for the measurement.
Reported Optical Rotation Values for O-Benzyl-L-Serine:
| Measurement Conditions | Specific Rotation ([α]D20) | Source |
| C=1 in 1N HCl | 6 ± 2 ° | chemimpex.com |
| C=2 in 1mol/L HCl | 7.3 deg | vwr.com |
| C=2 in 1mol/L HCl | +6.5 to +8.0 deg | tcichemicals.com, tcichemicals.com |
| c=1 in 1N HCl | +7° | fishersci.com |
| C=2, 80% Acetic acid | +20 to +22° | srlchemicals.com |
| c=1 in 8:2 AcOH/1M HCl | +20.0° to +25.0° | thermofisher.com |
| c = 2% in acetic acid:water (4:1) (+ 1 Eq HCl) | +21±2° | sigmaaldrich.com |
The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is critical for chiral compounds like O-benzyl-L-serine, as different enantiomers can exhibit vastly different biological activities. While optical rotation provides an indication, more direct methods are employed for precise quantification.
Methods for Enantiomeric Purity Determination:
Chiral Chromatography: High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) or chiral mobile phases is a standard technique for separating and quantifying enantiomers. Studies have shown that O-benzyl-L-serine can be used as a chiral selector in ligand-exchange chromatography for the separation of amino acid racemates researchgate.netresearchgate.net.
Mass Spectrometry (MS)-Based Methods: Electrospray ionization mass spectrometry (ESI-MS/MS) has emerged as a powerful tool for chiral analysis. This technique can involve the formation of diastereomeric complexes with chiral selectors, such as N-tert-butoxycarbonyl-O-benzyl-L-serine (BBS), allowing for the separation and quantification of enantiomers without the need for metal ions nih.govnih.govnih.gov. These methods have demonstrated the ability to differentiate and determine the enantiomeric excess of amino acids with high sensitivity and precision nih.govnih.gov.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can also be utilized, often in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents, to distinguish between enantiomers by forming diastereomeric species with different spectroscopic signals acs.org.
Future Directions and Emerging Research Areas
Novel Synthetic Routes for O-Benzyl-L-Serine
The development of more efficient, cost-effective, and environmentally friendly synthetic routes for O-benzyl-L-serine remains an active area of research. While established methods exist, such as the benzylation of L-serine derivatives or resolutions of racemic mixtures, ongoing efforts aim to improve yields, reduce reaction steps, and minimize the use of hazardous reagents.
One approach focuses on direct, one-pot benzylation strategies that avoid multiple protection and deprotection steps, thereby streamlining the synthesis process. nih.govmdpi.com Researchers are also investigating alternative protecting groups and novel catalytic systems that can achieve selective O-benzylation with high stereochemical integrity, ensuring the preservation of L-serine's chirality. thieme-connect.comrsc.org Furthermore, the exploration of greener chemistry principles, including the use of biocatalysts or milder reaction conditions, is gaining traction to reduce the environmental footprint of O-benzyl-L-serine production. acs.org The synthesis of O-benzyl-L-serine carboxyanhydrides, for instance, involves diazotization and cyclization steps, with ongoing work to optimize these processes for better yields and purity. nih.govnih.govillinois.edu
Expansion of O-Benzyl-L-Serine Applications in Material Science
The inherent properties of O-benzyl-L-serine, such as its ability to be polymerized and its protected hydroxyl group, make it an attractive monomer for creating advanced polymeric materials. Research is actively pursuing the expansion of its applications in material science, particularly in the development of biodegradable polymers, hydrogels, and functional biomaterials.
One significant area of development involves the ring-opening polymerization (ROP) of O-benzyl-L-serine carboxyanhydrides to produce poly(α-hydroxy acids) (PAHAs) with pendant benzyl (B1604629) ether groups. nih.govnih.govillinois.edu Following polymerization, the benzyl groups can be removed to yield hydrophilic, non-charged poly(L-serine) (polySer) derivatives. These materials exhibit excellent cell compatibility and biodegradability, positioning them as promising candidates for drug delivery systems and tissue engineering scaffolds. nih.govnih.govillinois.edu For example, studies have demonstrated the synthesis of Ser-PAHA, a class of non-charged, water-soluble PAHAs with pendant hydroxy groups, which showed potential for constructing drug delivery systems and hydrogel scaffolds. nih.gov Further research is exploring the incorporation of O-benzyl-L-serine into block copolymers to create self-assembling nanostructures and responsive hydrogels with tunable properties for advanced material applications. researchgate.net
Advanced Bioconjugation and Biofunctionalization Studies
O-benzyl-L-serine serves as a versatile platform for advanced bioconjugation and biofunctionalization strategies, enabling the creation of novel peptide conjugates, modified proteins, and targeted delivery systems. Its protected hydroxyl group allows for selective chemical modifications without affecting other reactive sites on biomolecules.
Recent research highlights the use of O-benzyl-L-serine derivatives in solid-phase peptide synthesis (SPPS) to create functional peptides. chemimpex.combiosynth.comchemimpex.com The benzyl protecting group can be selectively removed under specific conditions, allowing for the introduction of diverse functionalities or the creation of complex peptide architectures. peptide.com Furthermore, studies are exploring the development of serine-selective bioconjugation reagents that can precisely attach O-benzyl-L-serine or its modified forms to specific amino acid residues, such as serine, in proteins. nih.gov This precision is crucial for developing targeted drug delivery systems, diagnostic tools, and for engineering proteins with enhanced therapeutic properties. The ability to create photoreactive and fluorophore-containing O-benzylserine derivatives without racemization is also an area of active investigation for functionalizing peptides on solid phases. researchgate.net
In-depth Mechanistic Studies of Reactions Involving O-Benzyl-L-Serine
A deeper understanding of the reaction mechanisms involving O-benzyl-L-serine is essential for optimizing synthetic protocols and predicting reactivity. Research is focused on elucidating the detailed pathways of its synthesis, deprotection, and participation in coupling reactions.
For instance, the benzylation of L-serine's hydroxyl group typically involves Williamson ether synthesis, and understanding the factors influencing regioselectivity and yield is critical. nih.govmdpi.com The debenzylation of the benzyl ether group, commonly achieved through catalytic hydrogenolysis, is also being studied to optimize conditions for selective cleavage in the presence of other sensitive functional groups. nih.govox.ac.ukorganic-chemistry.org Mechanistic investigations into peptide bond formation involving O-benzyl-L-serine as a building block are also ongoing, focusing on the role of coupling reagents and activators in ensuring efficient and stereoselective peptide synthesis. vulcanchem.com Studies on the reactivity of O-acyl-L-serines, which share structural similarities, provide insights into potential enzymatic transformations and metabolic pathways involving serine derivatives. nih.gov
Exploration of Therapeutic Potential beyond Current Applications
While O-benzyl-L-serine is primarily recognized as a synthetic intermediate and research tool, emerging research suggests potential therapeutic applications beyond its established roles. Its structural similarity to natural amino acids, coupled with the modulatory effects of the benzyl group, opens avenues for exploring its biological activities.
Current research indicates that O-benzyl-L-serine derivatives are being investigated for their potential in drug development, particularly in targeting neurological disorders due to their role in neurotransmitter activity. chemimpex.com Its incorporation into peptide-based therapeutics is also a focus, aiming to enhance peptide stability and bioactivity for various medicinal chemistry applications. chemimpex.comchemimpex.comchemimpex.com Furthermore, the development of O-benzyl-L-serine-containing polymers for drug delivery systems and its potential use in modulating enzyme activity are areas of growing interest. nih.govnih.govillinois.edu Future research may uncover novel therapeutic targets or applications by exploring its effects on cellular pathways, enzyme inhibition, or as a component in novel drug delivery modalities.
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing O-benzyl-L-serine for peptide research?
- Methodological Answer : Synthesis involves multi-step organic reactions with protective group strategies. For example, the benzyl group is introduced via benzyl chloride under anhydrous conditions to prevent hydrolysis . In solid-phase peptide synthesis (SPPS), Boc-Ser(Bzl)-OH is used, where the benzyl group is cleaved using hydrogenolysis or strong acids like HF/TFMSA . Purity is validated via HPLC and NMR, ensuring <95% purity for reliable downstream applications .
Q. How does O-benzyl-L-serine function as a protective group in peptide synthesis?
- Methodological Answer : The benzyl group protects the hydroxyl side chain of serine during SPPS, preventing unwanted side reactions. Post-synthesis, deprotection is achieved via catalytic hydrogenation (H₂/Pd-C) or acidolysis (e.g., TFMSA in SPPS) . Researchers must optimize cleavage conditions to avoid peptide backbone degradation, monitored by LC-MS .
Q. What biological systems interact with O-benzyl-L-serine?
- Methodological Answer : O-benzyl-L-serine modulates amino acid transporters (e.g., ASCT and SNAT2). For ASCT inhibition, competitive binding assays using radiolabeled substrates (e.g., ³H-D-serine) are conducted in astrocyte cultures . For SNAT2 substrate activity, uptake assays with HEK293 cells expressing SNAT2 and LC-MS quantification are recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in O-benzyl-L-serine’s role as both a transporter substrate and inhibitor?
- Methodological Answer : Contradictions arise from transporter specificity and experimental conditions. For example:
- ASCT Inhibition : Use O-benzyl-L-serine at 1–10 mM to block D-serine uptake in astrocytes, validated via kinetic assays (Km/Vmax analysis) .
- SNAT2 Substrate Activity : Perform dose-response curves (0.1–10 mM) in SNAT2-transfected cells, comparing uptake rates to natural substrates (e.g., L-alanine) .
- Resolution : Use CRISPR-edited cell lines lacking specific transporters to isolate mechanisms .
Q. What computational strategies predict O-benzyl-L-serine’s interactions with novel targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to transporters. Key parameters:
- Binding Pocket Analysis : Compare with γ-benzyl-L-glutamate to identify conserved hydrophobic residues in SNAT2 .
- Free Energy Calculations : Use MM-PBSA to quantify binding affinities, validated by in vitro IC₅₀ assays .
Q. How can enantiomeric purity of O-benzyl-L-serine derivatives impact biological studies?
- Methodological Answer : Enantiomers (e.g., D-seryl-O-benzyl-L-serine) may exhibit divergent activities. Validate purity via chiral HPLC (Chiralpak AD-H column) and circular dichroism. For functional studies, compare D/L forms in transporter assays and crystallize complexes to resolve stereospecific binding .
Data Contradiction and Validation Strategies
Q. How should researchers address discrepancies in benzyl group cleavage efficiency across studies?
- Methodological Answer : Variability arises from solvent systems and catalyst activity. For reproducibility:
- Hydrogenolysis : Standardize Pd-C catalyst loading (5–10% w/w) and H₂ pressure (1–3 atm) in ethanol/THF mixtures .
- Acidolysis : Pre-treat resins with TFA (1% v/v) to minimize side reactions in SPPS .
- Validation : Use MALDI-TOF MS to confirm peptide integrity post-deprotection .
Experimental Design Considerations
Q. What controls are essential when studying O-benzyl-L-serine’s metabolic stability?
- Methodological Answer : Include:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
